N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide is classified as a pyrimidine derivative. It features a fluorine atom at the 5-position of the pyrimidine ring and an amide functional group attached to a benzene ring. This compound is primarily studied for its biological activity and potential as a pharmaceutical agent.
The synthesis of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide can be achieved through various methods. One notable approach involves the reaction of 5-fluorouracil with appropriate benzoyl derivatives under specific conditions. The following steps outline a general synthetic route:
The molecular formula of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide is C11H8FN3O2. The structure consists of:
The compound's canonical SMILES representation is C1=CC=C(C=C1)C(=O)NC2=C(C=NC(=O)N2)F
, indicating its structural complexity .
N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological properties or to create derivatives with novel activities .
The mechanism of action for N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide is primarily associated with its interaction with biological targets such as enzymes involved in nucleotide metabolism. It may inhibit specific enzymes leading to disrupted DNA synthesis in rapidly dividing cells, making it a candidate for cancer therapy.
Additionally, due to its structural similarity to nucleobases, it may interfere with nucleic acid synthesis by acting as a competitive inhibitor .
Key physical and chemical properties include:
These properties are essential for determining the compound's behavior in biological systems and its suitability for formulation into pharmaceutical preparations .
N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide has several scientific applications:
The compound is systematically named as N-(5-fluoro-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide, reflecting its core pyrimidinone ring substituted at the 4-position with a benzamide group and at the 5-position with a fluorine atom. Alternative tautomeric descriptors include N-(5-fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide, acknowledging the enol-keto equilibrium of the pyrimidinone ring [4] [10]. Its molecular formula is C₁₁H₈FN₃O₂, with a molecular weight of 233.20 g/mol, as consistently reported across suppliers and databases [1] [5] [9]. The canonical SMILES notation (O=C(Nc1[nH]c(=O)ncc1F)c1ccccc1
) encodes the connectivity of the benzamide carbonyl linked to the pyrimidine nitrogen, the endocyclic amide, and the fluorine substituent [5] [7].
The structure integrates three pharmacologically significant moieties:
Table 1: Key Functional Groups and Their Biochemical Roles
Group | Structural Impact | Biochemical Role |
---|---|---|
Benzamide | Hydrophobic aromatic surface | Enhances cell permeability; supports π-stacking with protein residues |
5-Fluoro substituent | Electron-withdrawing; ring deactivation | Modulates pKa of adjacent groups; may mimic natural nucleotides |
Pyrimidinone ring | Tautomerism (lactam-lactim) | Serves as hydrogen-bond donor/acceptor; coordinates metal ions |
Secondary amide linker | Planar conformation | Stabilizes ligand-target complexes via backbone hydrogen bonds |
Substituent effects are profound: The 5-fluoro group withdraws electrons from the pyrimidine ring, reducing electron density at N₃ and C₆. This polarizes the endocyclic amide, increasing its hydrogen-bond-donating capability—critical for binding enzymes like topoisomerases or kinases [8]. Conversely, replacing fluorine with larger halogens (e.g., iodine, as in the analog CAS 145913-85-5) introduces steric bulk and polarizability, potentially altering target engagement [3].
Pyrimidine derivatives emerged as bioactive scaffolds in the 1950s with fluorouracil, a thymidylate synthase inhibitor still used in oncology. The fusion of benzamides with pyrimidines gained traction in the 1980s–1990s to optimize pharmacokinetics and target affinity [8]. Early studies revealed that substituting pyrimidine at C₅ with halogens modulated DNA-intercalating properties: Fluorine’s small size and high electronegativity allowed isosteric replacement in nucleotide analogs without steric perturbation, while iodine offered a "handle" for radiolabeling or cross-coupling reactions [3].
The specific compound N-(5-fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide entered commercial catalogs by the early 2000s as a heterocyclic building block for drug discovery [9]. Its design principles derive from seminal work on purine-benzimidazole hybrids (e.g., abemaciclib), where planar fused-ring systems intercalate DNA or inhibit cyclin-dependent kinases. Unlike benzimidazoles, this non-fused pyrimidine-benzamide offers greater synthetic flexibility for modifying either ring independently [8].
Table 2: Evolution of Pyrimidine-Benzamide Hybrids in Drug Discovery
Era | Key Developments | Role of Halogen Substituents |
---|---|---|
1950s–1960s | Fluorouracil (5-FU) clinical use | Fluorine as bioisostere of hydrogen in antimetabolites |
1980s–1990s | Benzimidazole anthelmintics (e.g., albendazole); topoisomerase inhibitors explored | Halogens tune lipophilicity and target binding |
2000s–Present | Targeted kinase inhibitors (e.g., imatinib derivatives); custom building blocks | Fluorine for metabolic stability; iodine for derivatization |
This scaffold’s versatility stems from three attributes:
This compound exemplifies "fragment-based" drug design, where modular assembly of heterocycles and aromatics generates libraries targeting diverse oncological pathways. Its commercial availability (e.g., 98% purity from MolDB, $100/100mg) accelerates such studies [9]. As precision medicine advances, this scaffold’s adaptability positions it as a template for developing covalent inhibitors, PROTAC degraders, or radiotracers—validating its enduring role in medicinal innovation [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7